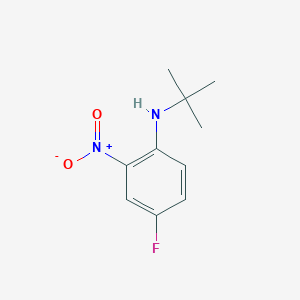

N-tert-butyl-4-fluoro-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-tert-butyl-4-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C10H13FN2O2 and a molecular weight of 212.22 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13FN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Synthesis and Chemical Properties

N-tert-butyl-4-fluoro-2-nitroaniline and its derivatives are pivotal in the realm of synthetic organic chemistry, particularly in the synthesis of complex organic molecules. Chaudhary et al. (2018) explored the regioselective nitration of N-alkyl anilines using tert-butyl nitrite, highlighting its efficiency across a broad range of substrates. This process yields N-nitroso N-alkyl nitroanilines, which can be readily converted into other valuable chemical entities (Chaudhary et al., 2018). Similarly, Zhurko et al. (2020) emphasized the significance of nitroxides, such as 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls, in biophysics and biomedical research. Their study focused on the synthesis of highly strained nitroxides and their resistance to reduction, a crucial aspect for their application as molecular probes and labels (Zhurko et al., 2020).

Application in Dye and Polymer Industries

The compound has also found applications in the dye and polymer industries. Bil (2007) discussed the growing importance of 4-Fluoro-3-nitroaniline in the U.S.A. as a novel dye intermediate, with potential extensions to pharmaceuticals, insecticides, and further dyes. The paper also delves into the preparations of its various N-substituted derivatives (Bil, 2007). In a similar vein, Zhang et al. (2018) synthesized a series of N-substituted tetraphenylethene-based benzimidazoles, showcasing their application in aggregation-induced emission, mechanochromism, and electroluminescence, thus underscoring their potential in material science and electronic device fabrication (Zhang et al., 2018).

Environmental and Biological Research

In the environmental sector, Ghatge et al. (2020) presented an intriguing study on the biotransformation of the dinitroaniline herbicide butralin by a newly isolated bacterium, Sphingopyxis sp. strain HMH. The study reveals a novel mechanism of butralin degradation, shedding light on the bioremediation potential of such compounds (Ghatge et al., 2020).

Safety and Hazards

“N-tert-butyl-4-fluoro-2-nitroaniline” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

N-tert-butyl-4-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRUYAUJXUKPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide](/img/structure/B2594797.png)

![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)

![N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2594816.png)